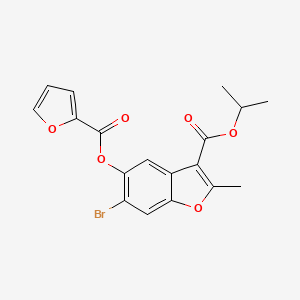

Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 308295-30-9

Cat. No.: VC7256990

Molecular Formula: C18H15BrO6

Molecular Weight: 407.216

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 308295-30-9 |

|---|---|

| Molecular Formula | C18H15BrO6 |

| Molecular Weight | 407.216 |

| IUPAC Name | propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C18H15BrO6/c1-9(2)23-18(21)16-10(3)24-14-8-12(19)15(7-11(14)16)25-17(20)13-5-4-6-22-13/h4-9H,1-3H3 |

| Standard InChI Key | GDCOMRUSEZYIHH-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CO3)C(=O)OC(C)C |

Introduction

Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its intricate structure, which includes a benzofuran core, a bromine atom, a furan-2-carbonyloxy group, and a propan-2-yl ester moiety. The presence of these functional groups suggests potential applications in pharmaceuticals or as intermediates in organic synthesis.

Chemical Formula and Molecular Weight

| Property | Value |

|---|---|

| Chemical Formula | CHBrO |

| Molecular Weight | 424.24 g/mol |

Synthesis and Preparation

The synthesis of Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves several steps:

-

Starting Materials: The synthesis begins with appropriate benzofuran precursors, which are modified through various chemical transformations.

-

Bromination: The introduction of the bromine atom is often achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent.

-

Esterification: The propan-2-yl ester group is introduced through esterification reactions, which may involve acid catalysts or coupling reagents.

-

Furan-2-carbonyloxy Group Introduction: This step typically involves the reaction of the benzofuran core with a furan-2-carbonyl chloride or similar reagent.

Biological Activity and Potential Applications

While specific biological activity data for Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is limited, compounds within the benzofuran family have shown promise in various therapeutic areas:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume